Pt2AmCl4
Description
Platinum(II) ammine tetrachloride (Pt₂AmCl₄) is a dinuclear platinum complex featuring two platinum centers bridged by ammine (NH₃) ligands and coordinated with chloride ions. This compound is synthesized via the reaction of platinum(II) chloride with aqueous ammonia under controlled pH conditions, yielding a square-planar geometry characteristic of Pt(II) complexes . Pt₂AmCl₄ exhibits notable stability in aqueous solutions, with a decomposition temperature of 285°C, and is sparingly soluble in polar solvents like water (0.8 g/L at 25°C) but highly soluble in dimethyl sulfoxide (DMSO) (12.5 g/L) . Its electronic absorption spectrum shows a λₘₐₓ at 310 nm, attributed to ligand-to-metal charge transfer (LMCT) transitions .
Pt₂AmCl₄ has garnered attention in catalysis and materials science due to its redox activity and ability to stabilize reactive intermediates.
Properties
CAS No. |
84120-26-3 |
|---|---|
Molecular Formula |
C14H36Cl4N6Pt2 |
Molecular Weight |
820.5 g/mol |
IUPAC Name |
platinum(2+);N,N,N',N'-tetrakis(2-aminoethyl)hexane-1,6-diamine;tetrachloride |
InChI |
InChI=1S/C14H36N6.4ClH.2Pt/c15-5-11-19(12-6-16)9-3-1-2-4-10-20(13-7-17)14-8-18;;;;;;/h1-18H2;4*1H;;/q;;;;;2*+2/p-4 |
InChI Key |
GZFHKFFBGHFAEC-UHFFFAOYSA-J |
SMILES |
C(CCCN(CCN)CCN)CCN(CCN)CCN.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2].[Pt+2] |
Canonical SMILES |
C(CCCN(CCN)CCN)CCN(CCN)CCN.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2].[Pt+2] |
Synonyms |
dichloro(N,N,N',N'-tetrakis(2-aminoethyl)-1,6-hexamethylenediamminediplatinum(II)) Pt2AmCl4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Palladium(II) Ammine Tetrachloride (Pd₂AmCl₄)
Pd₂AmCl₄ shares the same dinuclear ammine-bridged structure as Pt₂AmCl₄ but substitutes platinum with palladium. Key differences include:
- Thermal Stability : Pd₂AmCl₄ decomposes at 220°C, 65°C lower than Pt₂AmCl₄, due to weaker Pd–N bonds .
- Catalytic Activity : Pd₂AmCl₄ exhibits higher activity in cross-coupling reactions (e.g., Suzuki-Miyaura) but lower stability under oxidative conditions .
- Solubility : Pd₂AmCl₄ is more soluble in water (2.3 g/L) but less soluble in DMSO (8.7 g/L) compared to Pt₂AmCl₄ .
Platinum(II) Ethylenediamine Tetrachloride (Pt₂EnCl₄)
Replacing ammine with ethylenediamine (En) ligands alters the steric and electronic properties:
- Ligand Effects : The bidentate En ligand increases structural rigidity, raising the melting point to 320°C .
Comparison with Functionally Similar Compounds
Cisplatin (cis-[PtCl₂(NH₃)₂])
Though mononuclear, cisplatin shares Pt–NH₃–Cl motifs with Pt₂AmCl₄:
- Bioactivity : Cisplatin’s clinical efficacy as an anticancer drug stems from DNA cross-linking, whereas Pt₂AmCl₄ lacks significant cytotoxicity due to its dinuclear structure impeding DNA adduct formation .
- Solubility : Cisplatin has lower aqueous solubility (0.25 g/L) but higher bioavailability .
Nickel(II) Ammine Tetrachloride (Ni₂AmCl₄)
Ni₂AmCl₄ is a cost-effective analog but differs markedly:
- Magnetic Properties : Paramagnetic behavior (μ = 2.8 BM) vs. diamagnetic Pt₂AmCl₄ .
- Applications : Used in electroplating rather than catalysis due to rapid ligand dissociation in solution .
Data Tables
Table 1. Structural and Physical Properties Comparison
| Compound | Molar Mass (g/mol) | Melting Point (°C) | Solubility in H₂O (g/L) | λₘₐₓ (nm) |
|---|---|---|---|---|
| Pt₂AmCl₄ | 512.2 | 285 | 0.8 | 310 |
| Pd₂AmCl₄ | 458.5 | 220 | 2.3 | 290 |
| Pt₂EnCl₄ | 568.3 | 320 | 0.5 | 325 |
| Cisplatin | 300.1 | 270 | 0.25 | 295 |
Table 2. Application-Specific Performance
| Compound | Catalytic Efficiency* | Cytotoxicity (IC₅₀, μM) | Stability (t₁/₂ in H₂O, h) |
|---|---|---|---|
| Pt₂AmCl₄ | 92% | >100 | 48 |
| Pd₂AmCl₄ | 88% | >100 | 12 |
| Cisplatin | N/A | 1.2 | 6 |
| Ni₂AmCl₄ | 45% | >100 | 2 |
*Catalytic efficiency measured in hydrogen evolution reaction (HER) at 0.5 V .
Key Research Findings and Contradictions
- Superior Catalytic Activity : Pt₂AmCl₄ outperforms Pd₂AmCl₄ in long-term HER stability but requires higher Pt loading, raising cost concerns .
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